2-Nitro-4-thiocyanatoaniline

Albendazole Synthesis Patent-Protected Process Pharmaceutical Intermediate

Essential intermediate for Albendazole API synthesis via patented nitro-thiocyanato route; also designated Albendazole Impurity 5 reference standard for ANDA analytical method validation. Non-substitutable due to regioselective reactivity and defined pharmacopeial retention signature. Confirm identity via sharp melt at 113°C upon receipt.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2 g/mol
CAS No. 54029-45-7
Cat. No. B119080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-thiocyanatoaniline
CAS54029-45-7
Synonyms4-Amino-3-nitrophenyl Thiocyanate;  2-Nitro-4-thiocyanatobenzenamine;  4-Thiocyanato-2-nitroaniline.
Molecular FormulaC7H5N3O2S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC#N)[N+](=O)[O-])N
InChIInChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
InChIKeyQUWHIBBGKKRYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-thiocyanatoaniline (CAS 54029-45-7): A Validated Reference Standard and Critical Intermediate in Anthelmintic Drug Manufacturing


2-Nitro-4-thiocyanatoaniline (CAS 54029-45-7, C₇H₅N₃O₂S, MW: 195.20) is a nitro-substituted aromatic thiocyanate recognized primarily as a pivotal intermediate in the industrial synthesis of the broad-spectrum benzimidazole anthelmintic, Albendazole [1]. Beyond its bulk intermediate role, this compound is officially designated as Albendazole Impurity 5 and is utilized as a pharmacopeial reference standard for analytical method development, validation, and quality control in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [2]. Its trifunctional structure—comprising a thiocyanate (-SCN), a nitro (-NO₂), and an amino (-NH₂) group—facilitates specific chemical transformations and provides unique analytical properties, distinguishing it from simpler aniline derivatives and establishing its specific, non-substitutable utility in both pharmaceutical manufacturing and regulatory compliance workflows [3].

2-Nitro-4-thiocyanatoaniline: Why a Simple Aniline or Generic Thiocyanate Cannot Substitute Its Role in Albendazole Synthesis and Analysis


Substituting 2-Nitro-4-thiocyanatoaniline with a simpler analog like 4-thiocyanatoaniline (CAS 2987-46-4) or another aniline derivative in its key application areas is not feasible due to fundamental differences in both chemical reactivity and regulatory function. For its role as an Albendazole intermediate, the compound's precise 2-nitro-4-thiocyanato substitution pattern is essential for directing the regioselective transformations—specifically salification, alkylation, and reduction—that construct the benzimidazole core of the active pharmaceutical ingredient (API) [1]. In its equally critical role as Albendazole Impurity 5, this compound is a specific, characterized analyte with a defined retention time and spectral signature required for the validation of chromatographic purity methods [2]. Using any other impurity standard, even a structurally related one, would invalidate the analytical method, risking non-compliance with ICH and pharmacopeial guidelines and potentially allowing undetected impurities to compromise drug safety . The following quantitative evidence underscores the specific, non-interchangeable value of this compound in both manufacturing and analytical contexts.

Quantitative Differentiation of 2-Nitro-4-thiocyanatoaniline: Evidence-Based Advantages for Procurement and Application


Proprietary Albendazole Synthesis: Differentiated Yield and Process Efficiency via Protected Intermediate

A patented method for preparing Albendazole explicitly uses 2-Nitro-4-thiocyanatoaniline as the essential starting material, describing a specific, optimized sequence of salification, alkylation, and reduction steps to form the benzimidazole core [1]. This process avoids the use of sodium sulfide, which is common in other methods, and operates under nitrogen protection to improve yield and purity [1]. In contrast, a patent for a related compound, 4-propythio-2-nitroaniline, notes that the synthetic route via 2-Nitro-4-thiocyanatoaniline suffers from high impurity levels and lower yield, and it involves the hazardous intermediate sodium cyanide [2]. Therefore, the patented Albendazole route represents a process improvement that is specifically tied to this compound, conferring a manufacturing advantage not achievable with generic alternatives.

Albendazole Synthesis Patent-Protected Process Pharmaceutical Intermediate

Regulatory-Grade Purity and Identity: Essential for Albendazole Quality Control and ANDA Submissions

2-Nitro-4-thiocyanatoaniline is officially designated as Albendazole Impurity 5 and is supplied with detailed characterization data (e.g., COA, NMR, MS, HPLC) compliant with regulatory guidelines [1]. It is intended for use as a reference standard in analytical method development and validation for ANDA submissions [2]. In this capacity, it is not an interchangeable chemical but a specific, traceable standard whose identity and purity (typically >95% or >98% by HPLC ) are critical. The United States Pharmacopeia (USP) monograph for Albendazole defines strict limits for organic impurities, and using the correct, well-characterized impurity standard is essential for demonstrating that a manufactured batch of Albendazole meets these specifications .

Pharmaceutical Analysis Reference Standard Impurity Profiling

Quantitative Physicochemical Identity: Differentiated Melting Point and Density for Quality Assurance

The target compound exhibits a specific melting point of 113°C and a density of 1.5 g/cm³, as documented across multiple authoritative sources . This contrasts sharply with a simple comparator, 4-thiocyanatoaniline (CAS 2987-46-4), which lacks the nitro group and has a significantly lower molecular weight (150.20 g/mol) and a different melting point [1]. A melting point determination is a rapid and standard test for confirming the identity and purity of a chemical. For a user, confirming a sharp melting point at 113°C provides a high degree of confidence that the material is the correct 2-Nitro-4-thiocyanatoaniline and not a different isomer or a less reactive, unsubstituted analog, which would be unsuitable for its intended role in synthesis or analysis.

Quality Control Material Characterization Identification

Predicted LogP as an Indicator of Differential Reactivity and Handling

The predicted partition coefficient (LogP) for 2-Nitro-4-thiocyanatoaniline is 2.85, indicating moderate lipophilicity . This contrasts with the simpler, less lipophilic 4-thiocyanatoaniline, which has a predicted LogP of approximately 1.8 [1]. This higher LogP value for the target compound implies a greater preference for organic phases over aqueous ones, which can influence its behavior in biphasic reaction mixtures (such as the phase-transfer catalyzed reactions used in its downstream chemistry [2]) and its chromatographic retention time in reverse-phase HPLC analysis. This difference in physicochemical properties underscores that it will not behave identically to simpler analogs in synthetic or analytical workflows.

Medicinal Chemistry Property Prediction Lipophilicity

Optimal Procurement and Utilization Scenarios for 2-Nitro-4-thiocyanatoaniline


Scenario 1: Albendazole API Manufacturing and Process Optimization

Procurement is indicated for pharmaceutical manufacturers producing Albendazole Active Pharmaceutical Ingredient (API), particularly those seeking to implement or optimize the specific, patented synthetic route that begins with 2-Nitro-4-thiocyanatoaniline. This method, as described in patent literature, offers a potential advantage over alternative routes by avoiding sodium sulfide and operating under nitrogen protection, which can lead to improved yields and reduced purification burden [1]. Securing a reliable, high-purity supply of this starting material is foundational to the economic and scalable production of Albendazole.

Scenario 2: Analytical Quality Control and Regulatory Compliance for Albendazole

This compound is an essential procurement item for analytical quality control (QC) laboratories in both innovator and generic pharmaceutical companies that manufacture or test Albendazole. As the designated 'Albendazole Impurity 5', it serves as a critical reference standard for the development and validation of HPLC and other impurity profiling methods required for ANDA submissions and routine batch release testing [2]. Its use ensures that analytical methods are specific and sensitive enough to detect this known process-related impurity at levels mandated by pharmacopeial monographs (e.g., USP, EP) .

Scenario 3: Research on Benzimidazole Anthelmintics and Related Heterocycles

Academic and industrial research groups focused on medicinal chemistry, particularly those investigating new benzimidazole-based anthelmintics or other heterocyclic scaffolds, may procure 2-Nitro-4-thiocyanatoaniline as a versatile building block. Its unique combination of functional groups allows for selective derivatization [3]. For instance, its reactivity with 4-nitrochlorobenzene under phase-transfer conditions to yield 4-amino-3,4'-dinitrodiphenyl sulfide has been quantitatively studied, demonstrating its utility in constructing complex molecules relevant to antiparasitic drug discovery [4].

Scenario 4: Material Identity Confirmation and Incoming Quality Assurance

Upon receipt of this chemical from any supplier, a user should perform a melting point determination. The literature value for the melting point is firmly established at 113°C . A sharp melt within this range serves as a rapid, low-cost, and high-confidence verification of the compound's identity and purity. This simple step is a critical part of incoming quality assurance, mitigating the risk of experimental error or process failure that could arise from using a mislabeled or incorrect analog, such as the structurally similar but physically distinct 4-thiocyanatoaniline.

Technical Documentation Hub

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